molecular formula C8H9BrN2 B12434674 2-Bromo-4-methylbenzenecarboximidamide

2-Bromo-4-methylbenzenecarboximidamide

Cat. No.: B12434674
M. Wt: 213.07 g/mol
InChI Key: YPSWPMHRGCOUHQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzenecarboximidamide is an organic compound with the molecular formula C8H9BrN2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylbenzenecarboximidamide typically involves the bromination of 4-methylbenzenecarboximidamide. One common method is the reaction of 4-methylbenzenecarboximidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction Reactions: Reduction of the imidamide group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzenecarboximidamides with various functional groups.

    Oxidation Reactions: Products include oximes and nitriles.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Bromo-4-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-2-methylbenzenecarboximidamide

Comparison

Compared to similar compounds, 2-Bromo-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring. The presence of both a bromine atom and a methyl group at distinct positions enhances its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-bromo-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11)

InChI Key

YPSWPMHRGCOUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)Br

Origin of Product

United States

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